1,2,3-Tris(bromomethyl)benzene
Description
Properties
IUPAC Name |
1,2,3-tris(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABVRSFEBCDJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305441 | |
| Record name | 1,2,3-Tris(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370069-67-3 | |
| Record name | 1,2,3-Tris(bromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370069-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Tris(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-tris(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1,2,3-Tris(bromomethyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,2,3-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures . The reaction proceeds as follows:
C6H3(CH3)3+3NBS→C6H3(CH2Br)3+3Succinimide
Chemical Reactions Analysis
1,2,3-Tris(bromomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Reduction: The compound can be reduced to 1,2,3-trimethylbenzene using reducing agents like lithium aluminum hydride.
Cross-Linking: It can act as a cross-linker in polymer chemistry, forming networks with other monomers through Friedel-Crafts alkylation reactions.
Scientific Research Applications
1,2,3-Tris(bromomethyl)benzene has several applications in scientific research:
Peptide Cyclization: It is used as a linker in the synthesis of bicyclic peptides, which are valuable in drug discovery for targeting protein-protein interactions.
Polymer Chemistry: The compound is utilized in the synthesis of microporous polymers for selective adsorption of gases like carbon dioxide and hydrogen.
Material Science: It serves as a building block for the synthesis of dendrimers and light-emitting oligomers, which have applications in organic electronics.
Mechanism of Action
The mechanism of action of 1,2,3-Tris(bromomethyl)benzene primarily involves its ability to form covalent bonds with nucleophiles. The bromomethyl groups are highly reactive towards nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and cross-linking reactions .
Comparison with Similar Compounds
Comparison with Similar Bromomethylbenzene Derivatives
Structural and Crystallographic Differences
Substitution Patterns and Symmetry :
- 1,2,3-TBMB has bromomethyl groups at the 1, 2, and 3 positions, resulting in a crowded, asymmetric geometry. In contrast, 1,3,5-TBMB (1,3,5-tris(bromomethyl)benzene) exhibits a symmetrical trigonal arrangement, enabling uniform reactivity across all three sites .
- 1,2,4-TBMB (1,2,4-tris(bromomethyl)benzene) displays a mixed cis-trans conformation in its crystal structure, with Br···Br contacts (3.540–3.702 Å) stabilizing its supramolecular chains. The C–Br bond lengths in these compounds range from 1.970–1.974 Å, consistent with typical sp³-hybridized carbon-bromine bonds .
Steric and Electronic Effects :
Peptide Cyclization :
- 1,2,3-TBMB reacts with cysteine-containing peptides to form bicyclic structures with diverse conformations, enabling drug discovery against protein-protein interactions. In contrast, 1,3,5-TBMB generates rigid, symmetrical bicyclic peptides due to its trigonal symmetry .
Physical and Supramolecular Properties
Crystallization and Packing :
Data Table: Key Bromomethylbenzene Derivatives
*TMB = Trimethylbenzene
Research Findings and Implications
- Conformational Diversity: The asymmetric substitution of 1,2,3-TBMB enables access to non-canonical peptide conformations, broadening therapeutic targeting compared to symmetrical analogs .
- Steric vs. Symmetric Reactivity : While 1,3,5-TBMB offers predictable reactivity, 1,2,3-TBMB’s steric challenges are exploited to create strained, bioactive molecules .
- Supramolecular Engineering : Bromine-rich derivatives like 1,2,4-TBMB serve as templates for designing halogen-bonded frameworks, relevant in materials science .
Biological Activity
1,2,3-Tris(bromomethyl)benzene, also referred to as 1,2,3-TBMB, is a compound of significant interest in organic chemistry and medicinal applications. Its structure allows for unique interactions with biological systems, particularly in the development of novel pharmaceuticals and materials. This article explores the biological activity of 1,2,3-TBMB through various studies and applications.
1,2,3-TBMB is characterized by three bromomethyl groups attached to a benzene ring. Its chemical formula is . The presence of bromine atoms enhances its reactivity and allows it to act as a versatile building block in synthetic chemistry.
Peptide Synthesis
Recent studies have highlighted the utility of 1,2,3-TBMB in synthesizing bicyclic peptides. These peptides are crucial for targeting challenging drug interactions such as protein-protein interactions. In a notable study, 1,2,3-TBMB was used to facilitate the bicyclization of cysteine-containing peptides under aqueous conditions. The results indicated a high conversion rate (>90%) across a wide substrate scope, suggesting its potential in high-throughput peptide screening for drug discovery .
1. Bicyclic Peptide Development
A study published in Nature Chemistry utilized 1,2,3-TBMB to create diverse bicyclic peptides. The research demonstrated that these peptides could effectively engage with complex biological targets. The efficient synthesis method allowed for screening multiple peptide variants rapidly .
2. Mitochondrial Targeting
Although not directly studied with 1,2,3-TBMB itself, related compounds have shown significant mitochondrial targeting capabilities. For instance, gold(I) NHC complexes that interact with selenoproteins highlight the importance of targeting mitochondria in cancer therapy . This suggests that similar strategies using 1,2,3-TBMB derivatives could be explored for developing mitochondria-targeted therapies.
Data Tables
| Study | Application | Findings |
|---|---|---|
| Nature Chemistry (2024) | Bicyclic Peptide Synthesis | Achieved >90% conversion rate in peptide synthesis using 1,2,3-TBMB as a linker |
| Anticancer Research (2023) | Cytotoxicity Testing | Brominated compounds showed significant cytotoxic effects on cancer cell lines; potential implications for 1,2,3-TBMB derivatives |
Q & A
Q. What are the standard synthesis protocols for 1,2,3-Tris(bromomethyl)benzene?
The compound is synthesized via Friedel-Crafts alkylation using anhydrous AlCl₃ as a catalyst. Crosslinkers like 1,3,5-tris(bromomethyl)benzene react with triptycene monomers to form hyper-crosslinked polymers (HCPs). The reaction is typically conducted in dichloromethane (DCM) under controlled conditions to ensure optimal crosslinking density. Post-synthesis purification involves solvent removal and characterization via spectroscopic methods .
Q. What safety precautions are critical when handling this compound?
The compound is classified under GHS hazard guidelines as a flammable solid (Storage Code 11). Handling requires protective equipment (gloves, goggles), ventilation, and storage below 4°C to prevent decomposition. Avoid exposure to reducing agents or nucleophiles, as it may lead to uncontrolled alkylation reactions. Safety protocols should align with its reactivity profile and SDS recommendations .
Q. How is this compound characterized post-synthesis?
Solid-state ¹³C CP-MAS NMR and FTIR spectroscopy are primary techniques to confirm polymer structure and crosslinking efficiency. NMR resolves aromatic and aliphatic carbon environments, while FTIR identifies functional groups (e.g., C-Br bonds at ~600 cm⁻¹). Gas sorption analysis (e.g., BET surface area measurements) quantifies microporosity in derived materials .
Advanced Research Questions
Q. How does this compound enhance gas storage in microporous polymers?
As a tritopic crosslinker, it enables the formation of rigid, three-dimensional HCPs (e.g., TMP2) with high surface areas (~500–800 m²/g). These polymers exhibit exceptional H₂ uptake (1.5–1.8 wt% at 77 K) and CO₂/N₂ selectivity (>25:1 at 298 K), attributed to narrow micropore distributions (<2 nm). Optimization involves tuning crosslinker-to-monomer ratios to balance porosity and mechanical stability .
Q. What are the challenges in scaling up HCP synthesis using this compound?
Key challenges include:
- Reagent Compatibility : AlCl₃’s moisture sensitivity necessitates anhydrous conditions.
- Reaction Kinetics : Slow diffusion in viscous polymerizing mixtures may lead to incomplete crosslinking.
- Yield Optimization : Excess crosslinker can reduce porosity, while insufficient amounts weaken structural integrity. Strategies include incremental reagent addition and solvent-swelling techniques to improve homogeneity .
Q. How does this compound compare to other crosslinkers (e.g., tetratopic analogs)?
Compared to 1,2,4,5-tetrakis(bromomethyl)benzene, the tritopic variant produces HCPs with lower surface areas but higher CO₂ affinity due to tailored pore chemistry. Tritopic crosslinkers favor smaller micropores, enhancing gas selectivity, while tetratopic analogs increase overall porosity. Mechanistic studies suggest branching density inversely correlates with gas diffusivity .
Q. Can this compound be functionalized for targeted applications (e.g., catalysis or drug delivery)?
Yes. The bromomethyl groups undergo nucleophilic substitution with amines, thiols, or azides to introduce functionalities. For example, azide-functionalized derivatives enable "click chemistry" for grafting biomolecules. However, competing side reactions (e.g., elimination) require careful pH and temperature control during derivatization .
Methodological Notes
- Contradiction Analysis : While emphasizes gas storage, highlights flammability risks, necessitating trade-offs between material performance and safe handling.
- Advanced Optimization : Computational modeling (e.g., DFT) can predict crosslinker geometries to tailor pore sizes for specific gases, reducing experimental trial-and-error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
